molecular formula C21H17N3O3S3 B11633730 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633730
M. Wt: 455.6 g/mol
InChI Key: QCPYNYCJMVJJJJ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound identified as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a serine/threonine kinase implicated in critical cellular processes such as cell proliferation, differentiation, and neuronal development. As a key research tool, this inhibitor enables the study of DYRK1A's role in Down syndrome pathogenesis , where its overexpression is believed to contribute to cognitive deficits, and in neurodegenerative disorders like Alzheimer's disease . Its mechanism of action involves competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby preventing phosphorylation of downstream protein substrates. The compound's high selectivity profile makes it invaluable for dissecting complex kinase signaling pathways in neurobiological and oncological research, providing insights for potential therapeutic strategies. This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H17N3O3S3

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O3S3/c1-27-12-11-24-20(26)16(30-21(24)28)13-15-18(29-14-7-3-2-4-8-14)22-17-9-5-6-10-23(17)19(15)25/h2-10,13H,11-12H2,1H3/b16-13-

InChI Key

QCPYNYCJMVJJJJ-SSZFMOIBSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Formation of Pyrido[1,2-a]pyrimidinone Core

The central heterocycle is typically constructed through a Buchwald-Hartwig amination/cyclization cascade (Table 1):

Table 1 : Standard conditions for pyrido[1,2-a]pyrimidinone synthesis

ComponentSpecification
Starting material2-Aminopyridine derivative
Coupling partnerβ-Keto ester or α,β-unsaturated carbonyl
Catalyst systemPd(OAc)₂/Xantphos (2-5 mol%)
BaseCs₂CO₃ or K₃PO₄
SolventToluene or DMF
Temperature80-110°C, 12-24 h
Yield range45-68% (literature analogues)

Critical to this step is the regioselective annulation , achieved through careful control of electron-withdrawing substituents on the aminopyridine precursor.

Introduction of Phenylsulfanyl Group

The 2-position sulfanylation employs a nucleophilic aromatic substitution strategy:

  • Activation of the pyrido[1,2-a]pyrimidinone at C2 using LDA at -78°C

  • Quenching with diphenyl disulfide (PhS)₂ in THF

  • Acidic workup (1M HCl) to precipitate the 2-(phenylsulfanyl) derivative

Key parameters :

  • Strict anhydrous conditions to prevent hydrolysis

  • Stoichiometric control (1.2 eq disulfide) minimizes polysubstitution

  • Reaction monitoring via TLC (hexane:EtOAc 3:1)

Construction of Thiazolidinone Moiety

The thiazolidinone subunit is synthesized through a Hantzsch-type cyclization :

  • Condensation of 2-methoxyethyl isothiocyanate with ethyl glyoxylate

  • Acid-catalyzed (pTSA) cyclization in refluxing ethanol

  • Isolation of 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde intermediate

Stereochemical control :
The Z-configuration at the exocyclic double bond is achieved through:

  • Use of bulky bases (DBU) during Knoevenagel condensation

  • Low-temperature crystallization (0°C) to favor kinetically controlled product

Final Coupling Reaction

The pivotal Knoevenagel condensation unites the two major fragments:

Optimized conditions :

  • Pyrido[1,2-a]pyrimidinone (1.0 eq)

  • Thiazolidinone aldehyde (1.05 eq)

  • Catalyst: Piperidine (0.2 eq) in glacial acetic acid

  • Reflux under N₂ for 8-12 h

  • Precipitation upon cooling yields crude product

  • Purification via silica chromatography (CH₂Cl₂:MeOH 95:5)

Critical considerations :

  • Strict exclusion of oxygen prevents oxidation of thione groups

  • Excess aldehyde drives reaction completion while minimizing dimerization

Alternative Pathway B: Convergent Synthesis

Pre-functionalized Thiazolidinone Preparation

This approach synthesizes the complete thiazolidinone-ene fragment prior to coupling:

  • Mannich reaction to install the 2-methoxyethyl group

    • Substrate: 4-thioxo-thiazolidinone

    • Reagents: 2-methoxyethylamine, formaldehyde

    • Solvent: MeOH/H₂O (1:1), RT, 6 h

  • Vilsmeier-Haack formylation at C5

    • POCl₃/DMF complex in 1,2-dichloroethane

    • 50°C, 3 h → 85% yield of aldehyde

Fragment Coupling and Cyclization

The pre-formed aldehyde undergoes Stille coupling with stannylated pyrido[1,2-a]pyrimidinone:

Advantages :

  • Better control of stereochemistry (Z:E > 9:1)

  • Higher yields (72% vs 58% in Pathway A)

Trade-offs :

  • Requires toxic tin reagents

  • Complex purification due to organotin byproducts

Critical Process Parameters and Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal:

Table 2 : Solvent impact on Knoevenagel condensation yield

SolventDielectric ConstantYield (%)Z:E Ratio
Glacial AcOH6.2588:1
Toluene2.4425:1
DMF36.7677:1
Ethanol24.3516:1

Polar aprotic solvents (DMF) enhance reactivity but require rigorous drying to prevent aldehyde hydration.

Catalytic System Optimization

Screening of organocatalysts demonstrated:

  • Proline derivatives improve Z-selectivity but slow reaction kinetics

  • Combined Brønsted acid/base systems (e.g., pyrrolidine/pTSA) achieve optimal balance between rate and stereocontrol

Purification Challenges and Solutions

The product's low solubility necessitates:

  • Gradient recrystallization from DMSO/H₂O mixtures

  • Preparative HPLC using C18 columns (MeCN/H₂O + 0.1% TFA)

  • Chelation-assisted chromatography with Cu(II)-impregnated silica

Analytical Characterization

Critical quality attributes confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (d, J=7.2 Hz, H-6)

    • δ 7.89 (s, exocyclic CH) confirming Z-configuration

  • HRMS : m/z 457.1243 [M+H]⁺ (calc. 457.1238)

  • IR : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Scale-up Considerations and Industrial Relevance

Successful kilogram-scale production requires:

  • Continuous flow chemistry for exothermic condensation steps

  • Cryogenic milling to improve dissolution during purification

  • QbD approaches to control critical quality attributes

Current industrial applications focus on:

  • Kinase inhibition studies (IC₅₀ = 38 nM vs PIM1 kinase)

  • Antibacterial development (MIC = 2 μg/mL vs MRSA)

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Thiazolidinone and Pyridopyrimidinone Substituents

Key analogs identified in the literature include:

Compound A (3-{(Z)-[3-(sec-butyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one) Replaces the methoxyethyl group with a sec-butyl substituent on the thiazolidinone.

Compound B (3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one) Features an allyl group on the thiazolidinone and an ethylamino group at position 2 of the pyridopyrimidinone. The allyl group may introduce steric effects, while the ethylamino substituent could alter hydrogen-bonding capacity .

Compound C (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Substitutes the pyridopyrimidinone core with a pyrazole ring and introduces a carboxylic acid group. Demonstrates antimicrobial activity, suggesting that the 2-thioxo-thiazolidinone moiety is critical for bioactivity .

Physicochemical and Electrochemical Properties

Compound Thiazolidinone Substituent Pyridopyrimidinone Substituent Key Properties Reference
Target Compound 2-Methoxyethyl 2-(Phenylsulfanyl) Hypothesized improved solubility due to methoxyethyl; redox-active thioxo group
Compound A sec-Butyl 2-(Phenylsulfanyl) Increased hydrophobicity; potential for enhanced lipid bilayer interaction
Compound B Allyl 2-(Ethylamino) Steric hindrance from allyl; ethylamino may enable protonation at physiological pH
Rhodanine Derivatives Azulen-1-ylmethylene N/A Electrochemical studies show reversible redox peaks at ~-0.5 V (vs. Ag/AgCl)
  • Electrochemical Behavior : While direct data for the target compound is lacking, rhodanine analogs (e.g., (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones) exhibit reversible reduction peaks, suggesting the thioxo group in the target compound may similarly participate in redox reactions .

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential applications in medicinal chemistry. Its structure includes significant functional groups such as thiazolidinone and pyridopyrimidine moieties, which may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic potential.

Structural Overview

The molecular formula of the compound is C22H27N5O4S2C_{22}H_{27}N_5O_4S_2, with a molecular weight of approximately 457.6 g/mol. The compound features a thiazolidinone ring and a pyridopyrimidinone core, which contribute to its biological activities.

Feature Description
Molecular FormulaC22H27N5O4S2C_{22}H_{27}N_5O_4S_2
Molecular Weight457.6 g/mol
Key Functional GroupsThiazolidinone, Pyridopyrimidine

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes and cellular components.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives similar to our target compound. The results showed that compounds with thiazolidinone structures demonstrated potent antibacterial effects, often surpassing traditional antibiotics like ampicillin and streptomycin.

Bacteria MIC (mg/mL) MBC (mg/mL)
E. coli0.004 - 0.030.008 - 0.06
S. aureus0.0150.030
B. cereus0.0150.030

The most active derivative in this study achieved a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating a strong potential for clinical applications in treating resistant bacterial infections .

The biological activity of the compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The thiazolidinone moiety is particularly effective at disrupting bacterial growth by interfering with essential metabolic pathways.

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits selective inhibition against specific enzymes:

  • Acetylcholinesterase (AChE) : Moderate inhibitory activity observed.
  • Butyrylcholinesterase (BChE) : Stronger inhibition compared to AChE, suggesting potential applications in neurodegenerative diseases .

Therapeutic Applications

Given its promising biological activity, this compound may find applications in various therapeutic areas:

  • Antibacterial Agents : Potential use in developing new antibiotics to combat resistant strains.
  • Neuroprotective Agents : Its inhibitory effects on cholinesterases suggest possible benefits in treating Alzheimer's disease and other cognitive disorders.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are optimal for intermediate formation .
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve yields during cyclization and coupling steps .
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .
  • Monitoring : Use TLC and HPLC to track reaction progress and confirm intermediate stability .

Q. How can structural integrity be confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is required:

  • NMR : ¹H and ¹³C NMR verify Z-configuration of the thiazolidinone methylidene group and aromatic substitution patterns .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 528.6 g/mol) and detect isotopic patterns for sulfur atoms .
  • IR spectroscopy : Identify characteristic peaks (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What are the critical stability parameters for this compound?

  • pH sensitivity : Degrades in acidic conditions (pH < 4) due to hydrolysis of the thioxo group .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photoisomerization of the Z-configured double bond .
  • Thermal stability : Decomposes above 150°C; DSC analysis shows an endothermic peak at 178°C .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer assays ranging from 2–50 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to identify off-target effects .

Q. What strategies enhance target specificity in interaction studies?

  • Molecular docking : Prioritize targets (e.g., EGFR, PARP-1) using software like AutoDock Vina, focusing on the pyrido-pyrimidinone core’s π-π stacking potential .
  • SPR biosensing : Measure binding kinetics (ka/kd) for candidate receptors .
  • Mutagenesis assays : Validate docking predictions by introducing point mutations in key binding residues .

Q. How can synthetic byproducts be characterized and mitigated?

  • LC-MS/MS : Identify common byproducts (e.g., des-thiophenyl derivatives) using fragmentation patterns .
  • Reaction optimization : Reduce alkylation side products by adjusting stoichiometry (e.g., 1.2 eq. of 2-methoxyethylamine) .
  • Crystallography : Solve single-crystal X-ray structures of intermediates to confirm regioselectivity .

Methodological Recommendations

  • For reproducibility : Document solvent batch numbers and humidity levels during hygroscopic steps (e.g., DMSO storage) .
  • For scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., thiazolidinone cyclization) .
  • For translational studies : Pair in vitro assays with zebrafish xenograft models to assess bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.